5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction of 5-bromofuran-2-carboxylic acid and isoniazid in dichloromethane at room temperature with a yield of 83% .Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound "2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is related to a class of fused pyrimidines, which have shown various biological activities, including antimicrobial properties. A study by Bhuiyan et al. (2005) explored the synthesis and antimicrobial activity of some furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines. The research involved the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with different reagents, leading to compounds with potential antimicrobial properties. The synthesized compounds were tested for their antimicrobial activity, highlighting the potential therapeutic applications of such chemical structures in combating microbial infections (Bhuiyan et al., 2005).
Heterocyclic Synthesis and Biological Evaluation
Another aspect of the research on compounds related to "2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" involves the synthesis of novel heterocyclic compounds and their biological evaluation. El-Shahawi and El-ziaty (2017) utilized 2-amino-4,5-diphenylfuran-3-carbonitrile as a building block to construct new derivatives, including furo[2,3-d]pyrimidin-4(3H)-ones, through reactions with acetic anhydride and benzoyl chloride. The structural features of these compounds were confirmed through spectral and elemental analyses. Such research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (El-Shahawi & El-ziaty, 2017).
Anticancer and Anti-inflammatory Applications
The compound's structural framework also opens avenues for anticancer and anti-inflammatory applications. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating significant biological activities, including anticancer and anti-5-lipoxygenase effects. This research suggests that derivatives of "2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" might possess promising biological properties that could be harnessed for therapeutic applications (Rahmouni et al., 2016).
Future Directions
The future directions for this compound could include further structure optimization and in-depth research as a potential COX-2 inhibitor, as suggested by molecular docking studies . Further studies could also explore its synthesis, physical and chemical properties, and potential applications in various fields.
Properties
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQFKLKHYSNADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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